Pleurain-B1 antimicrobial peptide
説明
Pleurain-B1 is an antimicrobial peptide (AMP) identified through cDNA screening in ranid amphibians, alongside its counterpart Pleurain-C1 . It belongs to a class of antioxidant peptides that share conserved signal peptides with antimicrobial precursors, suggesting a dual functional role in oxidative stress response and microbial defense . While its exact mechanism of action remains understudied, its structural and functional linkage to other AMPs implies membrane-disruptive activity or intracellular targeting, common among cationic peptides . Preliminary assays indicate moderate antimicrobial activity against select pathogens, though its spectrum and potency require further validation .
特性
生物活性 |
Antibacterial, Antifungal |
|---|---|
配列 |
FLGGLLASLLGKI |
製品の起源 |
United States |
類似化合物との比較
Comparative Analysis with Similar Antimicrobial Peptides
Structural and Functional Comparisons
Table 1: Key Properties of Pleurain-B1 and Selected AMPs
Key Observations :
- Structural Diversity: Pleurain-B1’s predicted α-helical conformation aligns with AMPs like Brevinin-1A, which rely on amphipathic helices to penetrate microbial membranes .
- Charge and Hydrophobicity : Pleurain-B1’s moderate charge (+3) and hydrophobicity may limit its potency compared to highly cationic peptides like Polymyxin B1 (+5), which exploits electrostatic interactions with negatively charged bacterial membranes .
- Activity Spectrum : Brevinin-1A exhibits broader activity (MIC 2–32 µg/mL) than Pleurain-B1, attributed to its higher hydrophobicity and membrane-lytic efficiency . Pleurain-B1’s narrower spectrum may reflect evolutionary specialization for amphibian pathogens .
Mechanistic and Resistance Profiles
- Membrane Interaction : Unlike Polymyxin B1, which targets lipid A in Gram-negative bacteria , Pleurain-B1’s mechanism is less defined but likely involves membrane depolarization, a trait shared with Brevinin-1A .
- Resistance Evasion: D-BMAP18 resists pulmonary protease degradation, a critical advantage over Pleurain-B1 in clinical settings .
Pharmacokinetic and Therapeutic Potential
- Stability: Polymyxin B1’s cyclic structure confers serum stability, whereas linear peptides like Pleurain-B1 may require structural optimization (e.g., cyclization or D-amino acid substitution) to enhance bioavailability .
- Toxicity : Brevinin-1A’s hemolytic activity at high concentrations limits its utility, whereas Pleurain-B1’s antioxidant role may reduce cytotoxicity, though this requires validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
